molecular formula C13H19BrO B144168 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene CAS No. 172901-00-7

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Cat. No. B144168
M. Wt: 271.19 g/mol
InChI Key: ADRDHWGOETUEBH-CYBMUJFWSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest due to their potential applications in various fields, including the synthesis of graphene nanoribbons and biologically active compounds. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is discussed, highlighting its role as a precursor for graphene nanoribbons with controlled edge morphology . Another study reports the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which shows the presence of rotational isomers and its conversion to the corresponding aryllithium . Additionally, the total synthesis of a complex natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, is achieved in five steps with an overall yield of 34% .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for their reactivity and properties. The crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodo derivative reveal supramolecular features such as hydrogen bonding and π–π interactions . Similarly, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its functionalized derivative provide insights into the packing of the molecules in the solid state, stabilized by van der Waals and weak C–H···O interactions .

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. The reaction of active methylene groups with 1,2-di(bromoseleno)benzene leads to the formation of benzo-1,3(2H)-diselenoles, showcasing the bifunctional electrophilic nature of the compound . The synthesis of (Z)-1-bromo-2-methyl-1-butene through the Wittig-Horner reaction also exemplifies the versatility of brominated compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene are investigated, showing a significant difference in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission characteristics . The NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene suggest the presence of rotational isomers, which interconvert upon heating, affecting its physical properties .

Scientific Research Applications

1. Synthesis and X-Ray Structure Analysis

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene derivatives have been used in the synthesis of heterocalixarenes, as demonstrated by Kumar et al. (1999). These compounds are formed through selective alkylation and cyclization reactions. X-ray structure analysis and molecular modeling are employed to investigate their conformations, which depend on the nature of substituents on the phenylene rings (Kumar, Hundal, Paul, Hundal, & Singh, 1999).

2. Crystal Structure and Intermolecular Interactions

Research by Jones, Kuś, and Dix (2012) explores the crystal structures of various bromomethylsubstituted benzenes, including 1,2-bis(bromomethyl)benzene derivatives. These studies focus on understanding Br···Br interactions, hydrogen bonds, and other intermolecular interactions. Despite chemical similarities, the packing motifs of these compounds are highly variable (Jones, Kuś, & Dix, 2012).

3. Electropolymerization and Electronic Properties

Kurtay et al. (2020) conducted studies on electropolymerizable monomers derived from reactions involving bromomethylbenzene derivatives. These studies include the synthesis and characterization of new compounds, followed by detailed investigation of their optoelectronic properties through a combination of experimental and theoretical methods (Kurtay, Soğancı, Sarıkavak, Ak, & Güllü, 2020).

Future Directions

The future directions for research and use of this compound would depend on its specific properties and potential applications. It could potentially be used in the synthesis of other organic compounds, or in various industrial applications .

properties

IUPAC Name

[(2S)-2-(bromomethyl)-3-methylbutoxy]methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRDHWGOETUEBH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COCC1=CC=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](COCC1=CC=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471079
Record name 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

CAS RN

172901-00-7
Record name 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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